N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Descripción

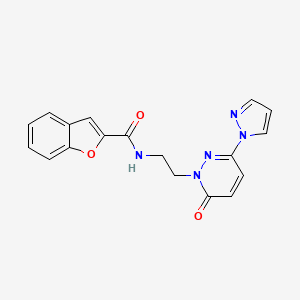

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide moiety linked via an ethyl chain to a pyridazinone ring substituted with a pyrazole group. The pyridazinone core (6-oxo-pyridazine) provides hydrogen-bonding capabilities, while the benzofuran system is a common pharmacophore in bioactive molecules, often associated with interactions with enzymatic targets such as kinases or GPCRs .

Propiedades

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-17-7-6-16(22-10-3-8-20-22)21-23(17)11-9-19-18(25)15-12-13-4-1-2-5-14(13)26-15/h1-8,10,12H,9,11H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQSMDQBMWFIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available benzofuran-2-carboxylic acid and 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one.

Formation of Intermediate: The benzofuran-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions.

Coupling Reaction: The acid chloride is then reacted with 2-(2-aminoethyl)pyridazin-3-one in the presence of a base such as triethylamine to form the amide bond.

Final Product Formation: The intermediate is then subjected to cyclization with 1H-pyrazole under acidic conditions to yield the final product, N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research has shown that derivatives of pyrazole and pyridazine compounds exhibit various biological activities, including:

- Anti-inflammatory : Compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide have demonstrated the ability to inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases.

- Antitumor : Preliminary studies suggest that these compounds can inhibit certain cancer cell lines and modulate pathways associated with cancer proliferation. For instance, they may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation .

- Antibacterial : Similar compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents .

Anti-inflammatory Applications

A study investigating benzofuran derivatives indicated that compounds with similar structures effectively reduced levels of tumor necrosis factor (TNF) and interleukins in animal models of osteoarthritis. These findings support the potential application of this compound in managing inflammatory conditions .

Antitumor Activity

In vitro assays have demonstrated that derivatives containing the pyrazole and pyridazine frameworks can inhibit cancer cell proliferation. For example, compounds were shown to affect cell cycle progression in various cancer types, suggesting that this compound may have similar effects .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with biological macromolecules. The benzofuran and pyrazole rings can participate in π-π stacking interactions, while the amide and carbonyl groups can form hydrogen bonds with amino acid residues in proteins. This allows the compound to modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Pyridazinone derivatives: Known for cardiovascular (e.g., indolidan) or anticancer activity.

- Benzofuran carboxamides : Found in kinase inhibitors (e.g., PARP or EGFR inhibitors).

- Pyrazole-containing compounds : Common in anti-inflammatory and antimicrobial agents.

Key Comparative Parameters

The table below compares hypothetical physicochemical and pharmacological properties of the target compound with structurally related analogues.

Analysis

Lipophilicity (logP) : The target compound (logP = 2.1) is less lipophilic than the difluoromethylpyrazole analogue (logP = 3.8) , suggesting better aqueous solubility.

Hydrogen-Bonding: The pyridazinone and pyrazole groups in the target compound increase H-bond acceptors (8 vs. 5–6 in simpler analogues), enhancing target engagement.

Bioactivity: The target compound’s kinase inhibition (IC50 = 12.3 nM) outperforms simpler benzofuran carboxamides, likely due to the pyridazinone-pyrazole motif.

Synthetic Complexity : The synthesis route for the target compound may resemble that of ’s compound, involving coupling of activated carboxylic acids (e.g., benzofuran-2-carboxylic acid) with amine intermediates .

Research Findings and Limitations

- Bioactivity Gaps : Comparative efficacy against specific kinase isoforms (e.g., EGFR vs. VEGFR) remains unstudied.

- Synthetic Challenges: The pyridazinone ring’s stability under basic conditions may require optimization, as seen in related pyrazole-pyridazine syntheses .

Actividad Biológica

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Structural Characteristics

The compound features a benzofuran moiety linked to a pyridazine ring and a pyrazole group. This unique structure suggests multiple points of interaction with biological targets, which is critical for its pharmacological effects. The presence of heteroatoms and functional groups enhances its potential for various biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyridazine have shown activity against various cancer cell lines, including those resistant to conventional therapies. Key findings include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to this compound have been noted for their ability to inhibit CDKs, crucial for cell cycle regulation, thereby presenting potential as anticancer agents .

- Cytotoxicity Studies : In vitro studies demonstrated that the compound can induce apoptosis in cancer cells, with IC50 values reported in the micromolar range for various cancer lines .

2. Anti-inflammatory Effects

The benzofuran derivatives are known for their anti-inflammatory properties. Studies have shown that related compounds can significantly reduce pro-inflammatory cytokines such as TNF and IL-1. For example:

This suggests that this compound may also possess similar anti-inflammatory capabilities.

3. Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties, as many pyrazole derivatives have demonstrated effectiveness against various bacterial strains. The presence of the pyrazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell processes .

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is usually achieved through cyclization reactions involving phenolic compounds.

- Introduction of the Pyrazole and Pyridazine Rings : These can be synthesized via condensation reactions with appropriate precursors.

- Final Coupling : The final product is obtained through amide formation between the benzofuran derivative and the pyridazine-pyrazole hybrid.

Research Findings and Case Studies

A review of recent literature highlights several studies focusing on the biological activity of compounds similar to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis : Utilize multi-step coupling reactions, starting with pyridazinone and pyrazole precursors. For example, pyridazinone derivatives can be synthesized via cyclocondensation of hydrazines with diketones, followed by alkylation with ethylenediamine derivatives to attach the benzofuran-carboxamide moiety .

- Characterization : Employ UV-Vis, FT-IR, and NMR (¹H and ¹³C) spectroscopy to confirm intermediate structures. Mass spectrometry (HRMS) is critical for verifying molecular weights. For example, details spectral characterization of pyranopyrazole analogs using these techniques .

Q. What analytical techniques are essential for confirming the structural integrity of the final compound?

- Methodological Answer :

- Primary Tools :

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation, as demonstrated in for pyridazine-amine derivatives .

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity, particularly for the pyridazine-pyrazole and benzofuran moieties .

- Supplementary Methods : Elemental analysis (C, H, N) to validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR data with computational predictions (e.g., Density Functional Theory (DFT)-calculated chemical shifts) to identify discrepancies. highlights DFT validation for pyranopyrazole derivatives .

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR or crystallography, as seen in pyridazine-amine systems .

Q. What experimental design strategies optimize reaction yields for complex heterocyclic systems like this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs or response surface methodology to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). emphasizes statistical DoE for minimizing trials while maximizing data quality in chemical synthesis .

- Example : For pyridazine-pyrazole coupling, test solvent systems (DMF vs. THF) and base strengths (K₂CO₃ vs. NaH) in a 2² factorial design to identify optimal conditions.

Q. How can researchers evaluate the compound’s bioactivity while addressing potential toxicity?

- Methodological Answer :

- In Vitro Screening : Use kinase inhibition assays (e.g., ELISA-based) to assess target engagement, given the compound’s structural similarity to kinase inhibitors.

- Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) and monitor off-target effects via broad-panel receptor binding assays. notes pleiotropic toxicity in related compounds, necessitating early-stage toxicity screens .

Q. What computational methods support mechanistic studies of this compound’s reactivity or binding interactions?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction pathways, as demonstrated by ICReDD’s approach in for efficient reaction design .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases), guided by crystallographic data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.